molecular formula C13H13NO2 B1585220 4-(Dimethylamino)-1-naphthoic acid CAS No. 78062-03-0

4-(Dimethylamino)-1-naphthoic acid

Cat. No. B1585220
CAS RN: 78062-03-0
M. Wt: 215.25 g/mol
InChI Key: LZQKNRRVTOJUHQ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzoic Acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .


Synthesis Analysis

The synthesis of similar compounds, such as 4-Dimethylaminopyridine (DMAP), involves a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR .


Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the HOMO–LUMO energy gap, which corresponds to the difference between HOMO and LUMO energies of the studied compound, can be found to indicate the stability and chemical reactivity of the compound .

Scientific Research Applications

  • 4-(Dimethylamino)phenylboronic acid pinacol ester

    • Application: This compound is used as a reagent in various organic reactions .
    • Method: The specific method of application would depend on the particular reaction being carried out. Typically, it would be added to a reaction mixture containing the other reactants and then stirred at a certain temperature for a specified amount of time .
    • Results: The outcomes of the reactions would vary depending on the specific reaction conditions and the other reactants involved .
  • 4-(Dimethylamino)azobenzene

    • Application: This compound is a non-permitted dye that has been reported in adulterated mustard oil. Consumption of 4-DMAAB poses severe risks due to its mutagenic and carcinogenic properties .
    • Method: A spectrophotometric method was developed for the detection of 4-DMAAB. The developed method was translated to a point-of-test paper-based, chromogenic strip which showed a detection limit of 0.025 mM for 4-DMAAB .
    • Results: An electrochemical sensor was developed by electro-depositing the test solution on a screen-printed electrode. The electrochemical sensor showed an LOD of 0.027 ± 0.008 mM with recovery in the range of 91–107% of 4-DMAAB .

Safety And Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For example, 4-(Dimethylamino)pyridine is toxic if swallowed or if inhaled, and is fatal in contact with skin .

properties

IUPAC Name

4-(dimethylamino)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14(2)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQKNRRVTOJUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335037
Record name 4-(Dimethylamino)-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-1-naphthoic acid

CAS RN

78062-03-0
Record name 4-(Dimethylamino)-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J GOTO, S KOMATSU, N GOTO… - Chemical and …, 1981 - jstage.jst.go.jp
… First, 4-dimethylamino—1—naphthoic acid (I),‘” mp 165, was prepared from 4-dimethylamino-l—naphthylmagnesium bromide by the Grignard reaction with ethyl chlorocarbonate …
Number of citations: 56 www.jstage.jst.go.jp

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